3'-Phosphate-adenosine-5'-diphosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

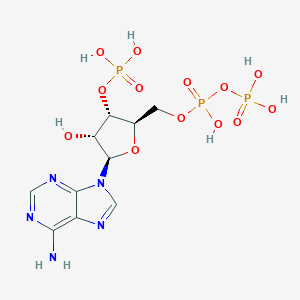

3’-Phosphate-Adenosine-5’-Diphosphate is an adenine nucleotide containing phosphate groups at the 3’ and 5’ positions of the pentose sugar ribose. It is a product of 3’-phosphoadenosine 5’-phosphosulfonate, a cofactor of sulfotransferases . This compound is found in almost all organisms and is obtained as a by-product of sulfur and lipid metabolism .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von 3’-Phosphat-Adenosin-5’-Diphosphat beinhaltet die enzymatische Umwandlung von 3’-Phosphoadenosin 5’-Phosphosulfonat unter Verwendung von Sulfotransferasen. Die Reaktionsbedingungen umfassen typischerweise das Vorhandensein von spezifischen Enzymen und Cofaktoren, die den Transfer von Sulfonatgruppen ermöglichen .

Industrielle Produktionsmethoden: Die industrielle Produktion von 3’-Phosphat-Adenosin-5’-Diphosphat kann durch die chemoenzymatische Synthese von Heparin erreicht werden. Dieser Prozess beinhaltet die Verwendung von Escherichia coli-Rohextrakten, die über exprimierte Enzyme und ein viertes, nicht identifiziertes Protein enthalten, das Adenosindiphosphat abbaut, ein Nebenprodukt der Synthesereaktion .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3’-Phosphat-Adenosin-5’-Diphosphat durchläuft verschiedene chemische Reaktionen, darunter Hydrolyse und Phosphorylierung. Es ist in der Lage, die Aktivität von Exoribonucleasen im Kern und im Zytoplasma zu blockieren, und es stimuliert den Stomataverschluss .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind spezifische Enzyme wie Hydroxysteroid-Sulfotransferasen. Die Bedingungen beinhalten oft wässrige Lösungen und kontrollierte Temperaturen, um die Stabilität der Verbindung zu gewährleisten .

Hauptsächlich gebildete Produkte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Adenosinmonophosphat und andere phosphorylierte Nukleotide .

Wissenschaftliche Forschungsanwendungen

Introduction to 3'-Phosphate-Adenosine-5'-Diphosphate

This compound (often abbreviated as 3'-pADP) is a nucleotide that plays a crucial role in cellular metabolism and signaling. It is structurally related to adenosine diphosphate (ADP) but contains a phosphate group at the 3' position of the ribose sugar. This compound is significant in various biochemical processes, including energy transfer, signal transduction, and as a substrate for enzymatic reactions.

Biochemical Studies

3'-pADP serves as a substrate in various enzymatic reactions, particularly those involving kinases and phosphatases. Its unique structure allows researchers to study the specificity and kinetics of these enzymes.

Signal Transduction

This compound is involved in cellular signaling pathways. It acts as a second messenger in some pathways, modulating the activity of proteins and influencing cellular responses. For instance, it has been shown to interact with purinergic receptors, which are critical for various physiological functions, including platelet aggregation and neurotransmission .

Energy Metabolism

Similar to ADP, 3'-pADP is involved in the regeneration of adenosine triphosphate (ATP) through phosphorylation processes. Studies indicate that it can participate in metabolic cycles that are essential for ATP synthesis during cellular respiration and photosynthesis .

Research on Nucleotide Functionality

Researchers utilize 3'-pADP to explore the roles of nucleotides in RNA processing and enzyme regulation. For example, it has been implicated in the modulation of RNA polymerase activity, affecting gene expression levels .

Pharmacological Applications

Due to its involvement in various signaling pathways, 3'-pADP is being investigated for its potential therapeutic applications. It may play a role in developing drugs targeting cardiovascular diseases by influencing platelet function and vascular tone .

Case Study 1: Platelet Activation

A study examined the effects of 3'-pADP on platelet activation mechanisms. It was found that this compound could enhance platelet aggregation through specific receptor activation, providing insights into its role in thrombus formation during cardiovascular events .

Case Study 2: Enzyme Kinetics

Research focused on the kinetic properties of kinases using 3'-pADP as a substrate revealed unique catalytic efficiencies compared to ADP. This study highlighted how structural modifications can influence enzyme activity and substrate preference, paving the way for targeted drug design .

Case Study 3: Gene Regulation

Investigations into RNA polymerase modulation by nucleotides showed that 3'-pADP could alter transcriptional activity under certain conditions, indicating its potential role in gene expression regulation .

Comparative Data Table

Wirkmechanismus

3’-Phosphate-Adenosine-5’-Diphosphate exerts its effects by blocking exoribonucleases activity in the nucleus and cytosol. It stimulates stomatal closure and serves as a secondary messenger during abscisic acid signaling . It also blocks RNA catabolism and may serve as a physiological modulator of poly (ADP-ribose) polymerase 1 activity .

Vergleich Mit ähnlichen Verbindungen

- Adenosine 3’,5’-bisphosphate

- 3’-Phosphoadenosine 5’-phosphosulfonate

- Adenosine 5’-phosphosulfate

Uniqueness: 3’-Phosphate-Adenosine-5’-Diphosphate is unique due to its ability to block exoribonucleases activity and serve as a secondary messenger during abscisic acid signaling. It also plays a crucial role in the synthesis of heparin, making it valuable in both biological and industrial applications .

Biologische Aktivität

3'-Phosphate-adenosine-5'-diphosphate (PAP) is a nucleotide that plays a crucial role in various biological processes, particularly in the sulfation pathways of cells. This compound is closely related to adenosine diphosphate (ADP) and is involved in the transfer of sulfate groups, which is essential for cellular communication, growth, and development. This article explores the biological activity of PAP, including its enzymatic functions, interactions, and implications in health and disease.

Chemical Structure and Properties

PAP is classified as a purine ribonucleoside 3',5'-bisphosphate. It consists of an adenine base attached to a ribose sugar that has phosphate groups at both the 3' and 5' positions. This structure allows PAP to participate in various biochemical reactions, particularly those involving sulfation.

Enzymatic Functions

PAP is primarily involved in the following enzymatic processes:

- Sulfotransferase Activity : PAP acts as a donor of sulfate groups in sulfation reactions. Sulfotransferases utilize PAP to transfer sulfo groups to substrates such as glucosamine residues in heparan sulfate .

- Conversion to PAPS : PAP is converted to 3'-phosphoadenosine-5'-phosphosulfate (PAPS) by sulfotransferases, which is then used in various metabolic pathways . The conversion is critical for activating sulfate, enabling its incorporation into biomolecules.

Biological Significance

The biological significance of PAP can be summarized as follows:

- Cellular Communication : PAP is involved in signaling pathways that regulate cell growth and response to stress.

- Sulfation Pathways : As a precursor to PAPS, PAP plays a vital role in sulfation, which modifies proteins and lipids, affecting their function and interactions .

- Toxicity Regulation : The accumulation of PAP can be toxic; thus, phosphatases that convert PAP into adenosine 5'-phosphate are crucial for cellular homeostasis .

Inhibition of Enzymatic Activity

Recent studies have shown that PAP can inhibit key enzymes involved in RNA metabolism:

- PARP-1 Inhibition : PAP has been identified as an inhibitor of poly(ADP-ribose) polymerase 1 (PARP-1), which plays a significant role in DNA repair mechanisms. At micromolar concentrations, PAP alters PARP-1 activity, suggesting its potential as a physiological regulator under oxidative stress conditions .

Structural Insights

Structural studies have revealed how PAP interacts with enzymes:

- DXO Interaction : The crystal structure of the DXO-pAp-Mg²⁺ complex indicates that PAP occupies the active site of DXO, inhibiting its nuclease activity by acting as a competitive inhibitor .

Summary of Research Findings

Eigenschaften

CAS-Nummer |

13400-10-7 |

|---|---|

Molekularformel |

C10H16N5O13P3 |

Molekulargewicht |

507.18 g/mol |

IUPAC-Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-31(23,24)28-30(20,21)22/h2-4,6-7,10,16H,1H2,(H,23,24)(H2,11,12,13)(H2,17,18,19)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1 |

InChI-Schlüssel |

GBBWIZKLHXYJOA-KQYNXXCUSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)O)N |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)O)N |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)O)N |

Synonyme |

3'-phospho-ADP 3'-phosphoadenosine diphosphate 5'-diphosphoadenosine 3'-phosphate 5'-ppAp-3' adenosine 3'-phosphate 5'-diphosphate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.